molecular formula C14H25N B14635872 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine CAS No. 56649-34-4

1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine

Cat. No.: B14635872
CAS No.: 56649-34-4
M. Wt: 207.35 g/mol
InChI Key: BAKQXNNANPKYTQ-UHFFFAOYSA-N
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Description

1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine is an organic compound characterized by a cyclohexene ring substituted with a methyl and isopropyl group, and a pyrrolidine ring attached to the cyclohexene

Preparation Methods

The synthesis of 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves several steps:

Chemical Reactions Analysis

1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the double bond in the cyclohexene ring to a single bond, yielding a saturated cyclohexane derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd-C), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the type of reaction, such as ketones from oxidation, saturated hydrocarbons from reduction, and halogenated compounds from substitution.

Scientific Research Applications

1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and its use as a ligand in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for targeting specific molecular pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine exerts its effects involves interactions with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways.

    Pathways Involved: It can affect signaling pathways, such as those involved in cell growth, apoptosis, or metabolic regulation, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine can be compared with other similar compounds:

Properties

CAS No.

56649-34-4

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

1-(3-methyl-6-propan-2-ylcyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C14H25N/c1-11(2)13-7-6-12(3)10-14(13)15-8-4-5-9-15/h10-13H,4-9H2,1-3H3

InChI Key

BAKQXNNANPKYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=C1)N2CCCC2)C(C)C

Origin of Product

United States

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